molecular formula C8H8F3N B13609890 2-(2,4,6-Trifluorophenyl)ethan-1-amine CAS No. 771580-16-6

2-(2,4,6-Trifluorophenyl)ethan-1-amine

Cat. No.: B13609890
CAS No.: 771580-16-6
M. Wt: 175.15 g/mol
InChI Key: ODNMAXBOJVAYMM-UHFFFAOYSA-N
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Description

2-(2,4,6-Trifluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H8F3N It is characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trifluorophenyl)ethan-1-amine typically involves the reaction of 2,4,6-trifluorobenzaldehyde with an appropriate amine source under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid. The reaction is carried out at room temperature, yielding the desired amine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trifluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-(2,4,6-Trifluorophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The ethanamine backbone allows for hydrogen bonding and other interactions with biological molecules, contributing to its overall effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)ethan-1-amine
  • 2-(2,6-Difluorophenyl)ethan-1-amine
  • 2-(3,4,5-Trifluorophenyl)ethan-1-amine

Uniqueness

2-(2,4,6-Trifluorophenyl)ethan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

771580-16-6

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

2-(2,4,6-trifluorophenyl)ethanamine

InChI

InChI=1S/C8H8F3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1-2,12H2

InChI Key

ODNMAXBOJVAYMM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CCN)F)F

Origin of Product

United States

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